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Abstract
Carnitine O-acetyltransferase (CrAT), encoded by the CRAT gene, is a critical mitochondrial

and peroxisomal enzyme that catalyzes the reversible transfer of acetyl groups between

coenzyme A (CoA) and L-carnitine. This function positions CrAT as a master regulator of the

mitochondrial acetyl-CoA/CoA ratio, a central node in cellular energy metabolism. By buffering

the acetyl-CoA pool, CrAT facilitates metabolic flexibility, enabling a seamless switch between

glucose and fatty acid oxidation. It plays a crucial role in preventing the accumulation of excess

acetyl-CoA, which can inhibit key enzymes like pyruvate dehydrogenase (PDH), thereby linking

fatty acid metabolism directly to glucose utilization and insulin sensitivity. Emerging evidence

also highlights a novel role for CrAT in shuttling mitochondrial acetyl units to the cytosol for

histone acetylation and lipogenesis, implicating it in epigenetic regulation and anabolic

processes. Dysregulation of CrAT activity is associated with metabolic inflexibility, insulin

resistance, and has been identified as a potential therapeutic target for metabolic diseases

such as type 2 diabetes and obesity. This guide provides a comprehensive overview of CrAT's

function, its interaction with major metabolic pathways, quantitative kinetic and expression

data, detailed experimental protocols, and visual diagrams of its core functions and related

workflows.
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Carnitine O-acetyltransferase (EC 2.3.1.7) is a member of the carnitine acyltransferase family,

which also includes carnitine palmitoyltransferase I and II (CPT1, CPT2) and carnitine

octanoyltransferase (CROT).[1] While the CPT enzymes are specific for long-chain fatty acids,

CrAT shows a strong preference for short-chain acyl groups, primarily acetyl groups. The

enzyme is found in several subcellular compartments, including the mitochondrial matrix,

peroxisomes, and the endoplasmic reticulum, reflecting its diverse metabolic roles.[2][3]

The core function of CrAT is to catalyze the following reversible reaction:

Acetyl-CoA + L-Carnitine ⇌ O-Acetyl-L-carnitine + CoA[2]

This reaction is highly reversible and crucial for maintaining the balance between free CoA and

acetylated CoA.[4] The catalytic mechanism hinges on a critical histidine residue, His343,

located in the active site.[2] His343 acts as a general base, deprotonating either the hydroxyl

group of carnitine or the thiol group of CoA to facilitate a nucleophilic attack on the acetyl group

of the corresponding substrate.[2] Structural studies have revealed that the active site is

located within a tunnel at the interface of the enzyme's two domains, with carnitine and CoA

binding at opposite ends.[5]
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Core reaction catalyzed by Carnitine Acetyltransferase (CrAT).

Interaction with Other Metabolic Pathways
CrAT's ability to modulate the acetyl-CoA/CoA ratio allows it to influence a wide array of

metabolic networks.

Fatty Acid and Glucose Metabolism: The Hub of
Metabolic Flexibility
Metabolic flexibility is the capacity of a cell to adapt fuel oxidation to fuel availability. CrAT is a

cornerstone of this process. Under conditions of high fatty acid oxidation (e.g., fasting), a large

amount of acetyl-CoA is produced. When the rate of acetyl-CoA production exceeds the

oxidative capacity of the Tricarboxylic Acid (TCA) cycle, acetyl-CoA accumulates. This

accumulation inhibits the pyruvate dehydrogenase (PDH) complex, the gatekeeper enzyme

that converts pyruvate (from glycolysis) into acetyl-CoA.

CrAT acts as a "relief valve" by converting this excess mitochondrial acetyl-CoA into

acetylcarnitine.[6] Acetylcarnitine can then be exported from the mitochondria, thereby lowering

the acetyl-CoA/CoA ratio and relieving the inhibition on PDH. This allows for the simultaneous

oxidation of glucose even when fatty acids are the primary fuel source, a key feature of

metabolic health.[7] In muscle-specific CrAT knockout mice, this buffering capacity is lost,

leading to compromised glucose tolerance and metabolic inflexibility.[8]

The Tricarboxylic Acid (TCA) Cycle
The TCA cycle is the central engine of cellular respiration, fueled by acetyl-CoA. CrAT's role in

buffering the acetyl-CoA pool directly impacts TCA cycle flux. During periods of high energy

demand, such as exercise, acetylcarnitine can act as a ready reserve of acetyl groups, which

are converted back to acetyl-CoA by CrAT to maintain a high rate of TCA cycle activity and ATP

production.[9] Conversely, when energy supply exceeds demand, CrAT shunts acetyl groups

away from the TCA cycle into the acetylcarnitine pool, preventing mitochondrial overload.
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CrAT buffers mitochondrial acetyl-CoA, regulating PDH and TCA cycle flux.
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Cytosolic Acetyl-CoA Metabolism: Epigenetics and
Lipogenesis
While acetyl-CoA is generated in the mitochondria, it is also required in the nucleus and cytosol

for crucial anabolic processes like de novo lipogenesis (fatty acid synthesis) and histone

acetylation. Since mitochondrial membranes are impermeable to acetyl-CoA, cells typically use

the citrate shuttle, where mitochondrial citrate is exported and converted to cytosolic acetyl-

CoA by ATP-citrate lyase (ACLY).

Recent studies have uncovered an alternative, CrAT-dependent pathway. Mitochondrial

acetylcarnitine, produced by CrAT, can be transported to the cytosol and converted back to

acetyl-CoA and carnitine. This provides a direct link between the mitochondrial acetyl-CoA pool

and cytosolic biosynthetic and epigenetic processes. This pathway is particularly important in

cells lacking ACLY, where it becomes a primary route for supplying the necessary acetyl units

for histone acetylation and cell proliferation.
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CrAT-mediated shuttle of acetyl groups for cytosolic processes.
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Data Presentation
Table 1: Kinetic Parameters of Carnitine
Acetyltransferase
This table presents representative kinetic constants for CrAT from various sources. Values can

vary depending on the species, tissue, purity of the enzyme, and assay conditions.

Parameter Substrate
Species /
Source

Value Reference(s)

Km Acetyl-CoA
Human

(recombinant)
240 µM

Km L-Carnitine
Pigeon Breast

Muscle

~100 µM (0.10

mM)

Km
O-Acetyl-L-

carnitine

Pigeon Breast

Muscle

~200 µM (0.2

mM)
[4]

Vmax
O-Acetyl-L-

carnitine

Pigeon Breast

Muscle (purified)

~160

µmol/min/mg
[4]

Table 2: Substrate Specificity of CrAT
CrAT exhibits a strong preference for short-chain acyl-CoAs. The following data, adapted from

studies on purified CrAT and mitochondrial isolates, illustrates this specificity.
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Acyl-CoA Substrate (Chain
Length)

Relative Activity (%) Reference(s)

Acetyl-CoA (C2) 100%

Propionyl-CoA (C3) ~85%

Butyryl-CoA (C4) ~60%

Hexanoyl-CoA (C6) ~15%

Octanoyl-CoA (C8) < 5%

Palmitoyl-CoA (C16) Negligible / Inhibitory [5]

Table 3: Tissue Distribution and Expression of CrAT
CrAT is ubiquitously expressed but shows significantly higher levels in tissues with high

metabolic rates and fatty acid oxidation capacity.

Tissue
Relative
Expression Level

Subcellular
Localization

Reference(s)

Skeletal Muscle Very High Mitochondria, ER [2]

Heart High Mitochondria, ER [2]

Liver Moderate
Mitochondria,

Peroxisomes

Testis High Mitochondria [1][2]

Brain Low Mitochondria

Kidney Low
Mitochondria,

Peroxisomes

Experimental Protocols
Protocol 1: Spectrophotometric Assay of CrAT Activity
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This protocol is based on the classic method that measures the rate of coenzyme A (CoA-SH)

release from acetyl-CoA, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to

produce a yellow-colored compound (TNB) measured at 412 nm. This is adapted from

methodologies cited by Seiler et al., 2014.[1][5]

Materials:

Tissue or cell homogenates

CelLytic™ MT Mammalian Tissue Lysis/Extraction Reagent (or similar)

Assay Buffer: 120 mM potassium chloride, 5 mM HEPES, pH 7.4

DTNB solution: 10 mM in Assay Buffer

L-Carnitine solution: 100 mM in water

Acetyl-CoA solution: 10 mM in water

96-well microplate

Spectrophotometer (plate reader) capable of reading at 412 nm

Procedure:

Sample Preparation:

Harvest tissue and immediately freeze in liquid nitrogen.

Grind frozen tissue into a powder.

Homogenize the tissue powder in ice-cold CelLytic MT buffer.

Perform three cycles of freeze-thaw (liquid nitrogen followed by a 37°C water bath) to

ensure complete lysis.

Sonicate the lysate briefly (e.g., 5 x 1-second pulses) on ice to shear DNA and reduce

viscosity.[1]
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Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet debris.

Collect the supernatant and determine the protein concentration using a BCA or Bradford

assay.

Assay Reaction:

Prepare a Master Mix in a microcentrifuge tube for the desired number of reactions. For

each well, add:

150 µL Assay Buffer

20 µL DTNB solution (final concentration ~1 mM)

20 µL L-Carnitine solution (final concentration ~10 mM)

Add 10 µL of the prepared sample lysate (containing 5-20 µg of protein) to each well of the

96-well plate.

Incubate the plate at 30°C for 5 minutes to pre-warm the reagents.

To initiate the reaction, add 10 µL of Acetyl-CoA solution (final concentration ~0.5 mM) to

each well.

Immediately place the plate in the spectrophotometer.

Data Acquisition and Analysis:

Measure the absorbance at 412 nm every 30 seconds for 10-15 minutes (kinetic mode).

Calculate the rate of change in absorbance (ΔAbs/min).

Determine CrAT activity using the Beer-Lambert law, with the molar extinction coefficient

of TNB at 412 nm being 13,600 M⁻¹cm⁻¹.

Normalize the activity to the protein concentration of the lysate (e.g., in nmol/min/mg

protein).
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Workflow for the spectrophotometric CrAT activity assay.
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Protocol 2: Chemoproteomic Profiling of Acyl-CoA
Interactions (CATNIP)
This protocol outlines the principles of CATNIP (CoA/AcetylTraNsferase Interaction Profiling), a

platform for the high-throughput analysis of acyl-CoA/protein interactions in native biological

systems.[5]

Principle: CATNIP is a competitive chemoproteomic method. It uses a broad-spectrum, "probe"

molecule that mimics CoA and can be chemically linked to a resin for affinity purification. The

native cell lysate is incubated with this probe in the presence of varying concentrations of a free

"competitor" metabolite (e.g., acetyl-CoA). Proteins that naturally bind acetyl-CoA will be

competed off the probe in a dose-dependent manner. The remaining proteins bound to the

probe are then identified and quantified by mass spectrometry.

Workflow:

Lysate Preparation: Prepare a native cell or tissue lysate under non-denaturing conditions to

preserve protein-metabolite interactions.

Competitive Incubation: Aliquot the lysate and incubate each aliquot with the CoA-mimicking

probe alongside a dose range of the competitor acyl-CoA (e.g., 0 µM, 10 µM, 100 µM, 1 mM

acetyl-CoA).

Affinity Purification: Use the probe's chemical handle (e.g., biotin) to pull down the probe and

any bound proteins using streptavidin-coated beads. Wash extensively to remove non-

specific binders.

On-Bead Digestion: Elute the bound proteins or perform on-bead digestion with trypsin to

generate peptides for mass spectrometry analysis.

LC-MS/MS Analysis: Analyze the resulting peptide mixtures using high-resolution liquid

chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the

proteins in each sample.

Data Analysis:
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For each identified protein, plot its abundance versus the concentration of the competitor

acyl-CoA.

Proteins that show a dose-dependent decrease in abundance are identified as specific

binders of the competitor.

Use unbiased clustering algorithms to group proteins with similar competition profiles,

revealing networks of proteins that interact with specific acyl-CoA species.

Protocol 3: Metabolic Flux Analysis Using ¹³C-Labeled
Substrates
This protocol describes a general method for tracing the metabolic fate of acetyl groups using

stable isotope-labeled precursors and LC-MS/MS, allowing for the quantification of flux through

CrAT-related pathways.[6]

Principle: Cells are cultured with a nutrient source containing a stable isotope, such as ¹³C. As

the cells metabolize the labeled nutrient, the ¹³C atoms are incorporated into downstream

metabolites. By measuring the mass distribution (mass isotopomers) of these metabolites, one

can deduce the relative contribution of the labeled source to that metabolite pool and calculate

metabolic flux rates.

Materials:

Cell culture reagents

Labeled substrate (e.g., [U-¹³C]-Glucose to label mitochondrial acetyl-CoA, or ¹³C₂-Acetyl-L-

carnitine to trace its direct fate)

Extraction Solvent: 80% Methanol, ice-cold

LC-MS/MS system with a HILIC or C18 column

Internal standards (e.g., d₃-acetylcarnitine)

Procedure:
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Cell Culture and Labeling:

Culture cells to the desired confluency (typically mid-log phase).

Replace the standard culture medium with medium containing the ¹³C-labeled substrate.

Incubate for a time sufficient to approach isotopic steady state. This time varies by cell

type and pathway but can range from a few hours to 24 hours.

Metabolite Extraction:

Rapidly aspirate the medium and wash the cells with ice-cold saline.

Quench metabolism and extract metabolites by adding a specific volume of ice-cold 80%

methanol.

Scrape the cells into the solvent and transfer to a microcentrifuge tube.

Vortex vigorously and centrifuge at maximum speed at 4°C to pellet protein and cell

debris.

Transfer the supernatant (containing the polar metabolites) to a new tube. Add internal

standards.

Sample Preparation for LC-MS/MS:

Dry the metabolite extract completely using a vacuum concentrator.

Reconstitute the dried extract in an appropriate solvent for LC-MS analysis (e.g., 50%

acetonitrile/water).

LC-MS/MS Analysis:

Inject the sample onto the LC-MS/MS system.

Separate metabolites using a suitable chromatographic method (e.g., HILIC for polar

metabolites like acetylcarnitine).
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Analyze the eluting compounds using the mass spectrometer in multiple reaction

monitoring (MRM) mode or by full scan to detect the different mass isotopomers of target

metabolites (e.g., acetylcarnitine m/z, m+1, m+2).

Data Analysis:

Integrate the peak areas for each mass isotopomer of the metabolites of interest.

Correct for the natural abundance of ¹³C.

The resulting Mass Isotopomer Distribution (MID) reveals the fraction of the metabolite

pool that is derived from the labeled tracer.

Use metabolic modeling software (e.g., INCA, Metran) to fit the MIDs to a metabolic

network model and calculate intracellular reaction rates (fluxes).

Conclusion
Carnitine acetyltransferase is far more than a simple housekeeping enzyme. It is a dynamic

and pivotal regulator of cellular metabolism, acting as a key interface between catabolic and

anabolic pathways. Its ability to buffer mitochondrial acetyl-CoA provides a mechanism for

maintaining metabolic flexibility and glucose homeostasis, making it a highly attractive target for

therapeutic intervention in metabolic diseases like type 2 diabetes. Furthermore, the discovery

of its role in shuttling acetyl groups for epigenetic modifications opens new avenues of

research into the interplay between metabolism and gene regulation. The experimental

approaches detailed in this guide provide a robust toolkit for researchers to further unravel the

complexities of CrAT function and its potential for drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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